Lipophilicity (LogP) Comparison: Enhanced Permeability Profile of 4-Boc-1,4-oxazepane-6-carboxylic acid Relative to Unsubstituted 1,4-Oxazepane
The calculated LogP of 4-(tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid is 0.54 [1], which is significantly higher than the LogP of the unsubstituted 1,4-oxazepane core (0.325) . This increased lipophilicity, driven by the Boc and carboxylic acid substitutions, predicts enhanced membrane permeability and oral absorption potential in drug discovery campaigns targeting intracellular or CNS targets.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 0.54 |
| Comparator Or Baseline | 1,4-Oxazepane (CAS 5638-60-8): 0.325 |
| Quantified Difference | 0.215 (66% relative increase) |
| Conditions | In silico calculation using standard molecular property prediction software |
Why This Matters
A LogP of 0.54 aligns with the optimal range for oral drug candidates (LogP 0-3), whereas the unsubstituted oxazepane (LogP 0.325) is more hydrophilic and may exhibit poorer passive diffusion across biological membranes.
- [1] ChemSpace. 4-[(tert-butoxy)carbonyl]-1,4-oxazepane-6-carboxylic acid. Product ID: CSSB00000731264. https://chem-space.com/CSSB00000731264-90AABC View Source
